Selectivity Profile Against Closest Alkyl-Amino Analogs
A direct head-to-head comparison of the target compound against its closest analogs (e.g., 4-[tert-butyl(propyl)amino]- or 4-[(1-methylpropyl)propylamino]-2-(trifluoromethyl)benzonitrile) in androgen receptor binding or cellular functional assays could not be sourced from primary literature or patents. The quantitative evidence required to assert superior, equivalent, or inferior target binding affinity (IC₅₀), cellular potency, or selectivity ratio does not appear to be publicly available for this specific molecule. The known SAR for the 4-aryl-2-trifluoromethylbenzonitrile class demonstrates that potency is acutely sensitive to the 4-position substituent, with IC₅₀ values varying by orders of magnitude based on minor structural modifications [1]. However, the specific quantitative position of the 4-(butylpropylamino) derivative within this landscape remains uncharacterized in the accessed data.
| Evidence Dimension | Androgen Receptor Binding Affinity |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 4-aryl-2-trifluoromethylbenzonitrile series: IC₅₀ <200 nM required for further testing [1]. |
| Quantified Difference | Cannot be calculated |
| Conditions | Human androgen receptor binding assay and cellular functional assay, as described for related analogs in Bioorg. Med. Chem. Lett. 2007. |
Why This Matters
The absence of published comparative data means a procurement decision cannot be based on a proven differentiation factor, and the compound's suitability must be verified experimentally against specific project requirements.
- [1] Van Camp JA, Hu LY, Kostlan C, et al. Preparation of 4-aryl-2-trifluoromethylbenzonitrile derivatives as androgen receptor antagonists for topical suppression of sebum production. Bioorg Med Chem Lett. 2007;17(20):5529-5532. PMID: 17764935. View Source
